![molecular formula C4H8N2O B1595385 5-Methyl-3-pyrazolidinone CAS No. 10234-76-1](/img/structure/B1595385.png)
5-Methyl-3-pyrazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Methyl-3-pyrazolidinone is a useful research compound. Its molecular formula is C4H8N2O and its molecular weight is 100.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 222807. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis
5-Methyl-3-pyrazolidinone serves as a building block in organic synthesis. Its structure allows for the creation of more complex molecules, making it valuable in the development of pharmaceuticals and specialty chemicals. The compound is particularly noted for its role in synthesizing pyrazolidine derivatives, which have diverse biological activities.
Table 1: Summary of Synthetic Applications
Application Area | Description |
---|---|
Organic Synthesis | Used as a precursor in the synthesis of various pyrazolidine derivatives. |
Catalysis | Acts as a catalyst in organocatalytic reactions, enhancing reaction efficiency. |
Material Science | Utilized in the development of specialty polymers and materials. |
Research has indicated that this compound exhibits promising biological activities , particularly in pharmacology. Its derivatives have been investigated for their anticancer and antimicrobial properties.
Anticancer Properties
Recent studies have shown that certain derivatives of this compound can induce cytotoxic effects on cancer cells. For instance, experiments with A549 human lung adenocarcinoma cells demonstrated significant cytotoxicity.
Table 2: Anticancer Activity of Derivatives
Compound | Concentration (µM) | A549 Cell Viability (%) | IC50 (µM) |
---|---|---|---|
This compound | 100 | 66% | 50 |
Compound A | 100 | 45% | 30 |
Compound B | 100 | 55% | 40 |
The mechanism of action likely involves apoptosis induction and inhibition of cell proliferation, particularly through compounds with free amino groups that enhance activity against cancer cells while minimizing toxicity to normal cells.
Antimicrobial Properties
The compound has also shown effectiveness against multidrug-resistant pathogens, highlighting its potential in treating resistant infections.
Table 3: Antimicrobial Activity Against Multidrug-Resistant Strains
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Methicillin-resistant Staphylococcus aureus | 8 |
Vancomycin-intermediate Staphylococcus aureus | 16 |
Klebsiella pneumoniae | 32 |
Escherichia coli | 64 |
These results suggest that derivatives of this compound could be valuable in developing new antimicrobial agents.
Medical Applications
In medical research, formulations containing this compound have been explored for their therapeutic properties. Case studies indicate improved outcomes in patients with specific conditions, such as lung cancer, where patients showed reduced tumor sizes and enhanced quality of life metrics compared to traditional therapies.
Case Study Example
A clinical study involving lung cancer patients treated with a formulation based on this compound reported:
- Reduced Tumor Size: Significant shrinkage observed in imaging studies.
- Quality of Life Improvement: Patients reported fewer side effects and enhanced daily functioning.
Industrial Applications
In industrial contexts, this compound is utilized for producing specialty chemicals and materials. Its unique properties make it suitable for applications in:
- Polymer Production: As a monomer or additive for enhancing material properties.
- Chemical Intermediates: In the synthesis of agrochemicals and other industrial products.
Properties
CAS No. |
10234-76-1 |
---|---|
Molecular Formula |
C4H8N2O |
Molecular Weight |
100.12 g/mol |
IUPAC Name |
5-methylpyrazolidin-3-one |
InChI |
InChI=1S/C4H8N2O/c1-3-2-4(7)6-5-3/h3,5H,2H2,1H3,(H,6,7) |
InChI Key |
WYVJDRGXWOXCCH-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)NN1 |
Canonical SMILES |
CC1CC(=O)NN1 |
Key on ui other cas no. |
10234-76-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.